N-(4-butoxyphenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-BUTOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BUTOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Amide Bond: The final step involves the coupling of the benzimidazole derivative with 4-butoxyphenyl acetic acid using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the butoxy group.
Reduction: Reduction reactions could target the nitro groups if present or the benzimidazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Some benzimidazole derivatives have shown promise as anticancer agents.
Antiviral Agents: They are also studied for their potential antiviral activities.
Industry
Dyes and Pigments: Benzimidazole derivatives are used in the production of dyes and pigments.
Pharmaceutical Intermediates: They serve as intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(4-BUTOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-METHOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
- N~1~-(4-ETHOXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Uniqueness
N~1~-(4-BUTOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the specific substitution pattern on the phenyl and benzimidazole rings, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C21H25N3O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-3-5-12-27-16-8-6-15(7-9-16)22-20(25)14-28-21-23-18-11-10-17(26-4-2)13-19(18)24-21/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
OILJRVKVGZMDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.